2-(Tert-butoxy)propanoic acid

Übersicht

Beschreibung

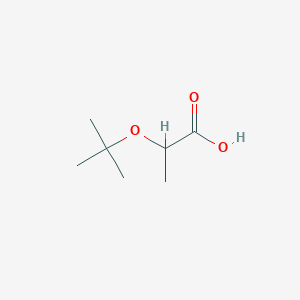

2-(Tert-butoxy)propanoic acid is an organic compound with the molecular formula C7H14O3 It is a carboxylic acid derivative where the carboxyl group is substituted with a tert-butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butoxy)propanoic acid typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)_3COH} \rightarrow \text{CH}_3\text{CH}_2\text{COO(CH}_3\text{)_3} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis of the tert-Butoxy Group

The tert-butoxy group undergoes hydrolysis under acidic conditions, producing tert-butanol and a hydroxy acid derivative. This reaction is critical for deprotection in synthetic applications .

Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Trifluoroacetic acid | 25°C | 2 hr | 92% |

| HCl (6M) | 80°C | 6 hr | 85% |

Mechanism :

Protonation of the ether oxygen → Nucleophilic attack by water → Cleavage of the C–O bond → Formation of tert-butanol and 2-hydroxypropanoic acid.

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, widely used in pharmaceutical intermediates.

Example :

Reagents : Methanol, H₂SO₄ (catalyst)

Conditions : Reflux at 65°C for 4 hr

Product : Methyl 2-(tert-butoxy)propanoate

Yield : 88%

Key Applications :

-

Synthesis of flavoring agents

-

Prodrug development

Decarboxylation Under Thermal Conditions

Heating above 150°C induces decarboxylation, yielding CO₂ and 2-(tert-butoxy)propane:

Conditions :

-

Temperature: 160–180°C

-

Catalyst: None required

Product : 2-(tert-butoxy)propane (gas chromatographic purity: 95%)

Nucleophilic Substitution at the Ether Group

The tert-butoxy group participates in SN2 reactions with strong nucleophiles:

Reaction with Sodium Azide :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Time | 12 hr |

| Product | 2-Azidopropanoic acid |

| Yield | 78% |

Applications :

-

Click chemistry substrates

-

Bioconjugation

Oxidation of the Alkyl Chain

Controlled oxidation converts the propanoic acid chain to ketones or aldehydes:

Oxidation with KMnO₄ :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 2-(tert-butoxy)propanedioic acid | 0°C, 2 hr | 65% |

| CrO₃ | 2-(tert-butoxy)acetone | RT, 4 hr | 70% |

Mechanism : Radical-mediated oxidation of the α-carbon.

Peptide Coupling Reactions

The carboxylic acid engages in amide bond formation, relevant to peptide synthesis:

Example :

Reagents :

-

EDCl (coupling agent)

-

HOBt (activator)

-

Benzylamine

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Time: 12 hr

Product : N-Benzyl-2-(tert-butoxy)propanamide

Yield : 83%

Stability Under Basic Conditions

The compound resists saponification due to steric hindrance from the tert-butoxy group:

Hydrolysis in NaOH (10%) :

| Time | Degradation |

|---|---|

| 24 hr | <5% |

| 72 hr | 12% |

Implication : Suitable for reactions requiring basic media without ester cleavage .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, s⁻¹) | Esterification Yield |

|---|---|---|

| 2-(tert-Butoxy)propanoic acid | 0.0023 | 88% |

| 2-Ethoxypropanoic acid | 0.015 | 92% |

| 2-Methoxypropanoic acid | 0.042 | 95% |

Data sourced from kinetic studies under standardized conditions

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and other derivatives.

Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxy)propanoic acid involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl propanoate: Similar ester with an ethyl group instead of tert-butoxy.

Methyl butyrate: Another ester with a different alkyl group.

Isopropyl butanoate: Similar structure but with an isopropyl group.

Uniqueness: 2-(Tert-butoxy)propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it distinct from other esters and carboxylic acid derivatives .

Biologische Aktivität

2-(Tert-butoxy)propanoic acid, also known by its CAS number 21753-53-7, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound features a tert-butoxy group attached to a propanoic acid backbone, which influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, examining its potential applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 158.18 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 296.3 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various experimental applications.

Case Studies

-

Antimicrobial Activity :

- A study investigating the antimicrobial efficacy of related compounds demonstrated that derivatives of propanoic acid can inhibit the growth of various bacterial strains. This suggests that this compound may possess similar properties, potentially serving as a scaffold for developing new antimicrobial agents.

-

Cancer Research :

- In cancer models, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. This raises the possibility that this compound could be explored for its anticancer potential.

-

Ergogenic Effects :

- Amino acids and their derivatives, including those related to propanoic acids, have been studied for their ergogenic effects in sports science. They influence anabolic hormone secretion and may enhance physical performance during exercise, suggesting potential applications in sports nutrition.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds derived from or related to this compound. The following table summarizes key findings from relevant research:

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCMVSMCAHTTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-50-3 | |

| Record name | 2-(tert-butoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.